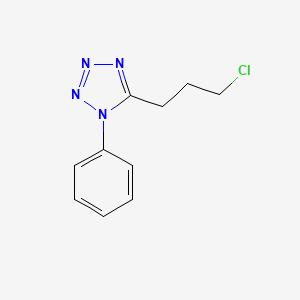

5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole

Description

Historical Development and Significance of Tetrazole Heterocycles in Contemporary Chemical Research

The history of tetrazole chemistry began in 1885 with the synthesis of a derivative by Swedish chemist J. A. Bladin. nih.gov For several decades following their discovery, research into these compounds was relatively limited. However, from the mid-20th century onwards, interest in tetrazoles surged as their wide-ranging applications became apparent. nih.gov

Tetrazole derivatives are now recognized as a crucial class of heterocycles in medicinal chemistry and drug design. nih.gov A primary reason for their significance is their role as a bioisostere for the carboxylic acid group. eurekaselect.comnih.govbohrium.com This means they have similar physical and chemical properties (e.g., pKa, size, and planarity) to carboxylic acids, allowing them to mimic this functionality in biological systems while often providing improved metabolic stability and pharmacokinetic profiles. nih.goveurekaselect.combohrium.com This bioisosteric relationship has led to the incorporation of the tetrazole ring into numerous FDA-approved drugs. nih.govsemanticscholar.org

Beyond medicinal chemistry, tetrazoles are integral to materials science, where their high nitrogen content and thermal stability are exploited in the development of energetic materials, gas generators for automobile airbags, and components for rocket propellants. nih.govwikipedia.orgbohrium.com They also find use in photography, imaging, and as ligands in coordination chemistry. nih.govbohrium.com The versatility and broad applicability of the tetrazole scaffold continue to drive contemporary chemical research. eurekaselect.combohrium.com

Structural Features and Unique Chemical Properties of the 1,2,3,4-Tetrazole Ring System Pertinent to Academic Inquiry

The 1,2,3,4-tetrazole ring is an aromatic, planar, five-membered heterocycle containing one carbon and four nitrogen atoms. nih.govnih.gov This nitrogen-rich system possesses six π-electrons, fulfilling Hückel's rule for aromaticity. researchgate.net The parent compound can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common and interconvertible. nih.govwikipedia.org

Key chemical properties of the tetrazole ring include:

Acidity: The N-H proton of 1H-tetrazoles is acidic, with a pKa value comparable to that of carboxylic acids, which is central to its function as a bioisostere. nih.govwikipedia.orgresearchgate.net

High Nitrogen Content: The presence of four nitrogen atoms contributes to the ring's high energy content and its ability to release large volumes of nitrogen gas upon decomposition, a property utilized in energetic materials. wikipedia.org

Electronic Nature: The tetrazole ring is an electron-rich system that can act as both an electron donor and acceptor, making it a versatile component in constructing molecules with specific electronic properties. nih.govbohrium.com

Coordination Ability: The nitrogen atoms of the tetrazole ring can act as ligands, coordinating with metal ions to form stable complexes. nih.gov

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, making it an attractive feature in drug design to enhance the half-life of a compound. nih.gov

These distinct characteristics make the tetrazole ring a subject of ongoing academic inquiry, particularly in the rational design of new functional molecules.

Research Focus on 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole: Current Landscape and Future Directions

The compound this compound is primarily valued as a synthetic intermediate. Its structure is bifunctional: the tetrazole ring provides a stable, aromatic core, while the 3-chloropropyl group at the 5-position offers a reactive site for further chemical modification.

Current research involving this compound and similar structures focuses on leveraging the reactive alkyl chloride for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular libraries. For example, the chlorine atom can be displaced by amines, thiols, azides, and other nucleophiles to create new derivatives.

The table below illustrates the synthetic utility of the chloropropyl group in creating novel tetrazole derivatives.

| Reactant | Reagent | Product Type | Potential Application Area |

| 5-(3-chloropropyl)-1-phenyl-1H-tetrazole | Primary/Secondary Amine | 5-(3-aminopropyl)-1-phenyl-1H-tetrazole | Medicinal Chemistry |

| 5-(3-chloropropyl)-1-phenyl-1H-tetrazole | Thiol (R-SH) | 5-(3-(alkylthio)propyl)-1-phenyl-1H-tetrazole | Materials Science |

| 5-(3-chloropropyl)-1-phenyl-1H-tetrazole | Sodium Azide (B81097) (NaN₃) | 5-(3-azidopropyl)-1-phenyl-1H-tetrazole | Click Chemistry, Energetic Materials |

| 5-(3-chloropropyl)-1-phenyl-1H-tetrazole | Alcohol (R-OH) / Base | 5-(3-alkoxypropyl)-1-phenyl-1H-tetrazole | Organic Synthesis |

Future research is expected to continue exploring the synthetic potential of this compound. The development of novel catalytic methods for the functionalization of the chloropropyl chain could lead to more efficient and selective syntheses. Furthermore, the derivatives synthesized from this compound are likely to be screened for a variety of biological activities, reflecting the broader trend in tetrazole chemistry. isfcppharmaspire.comekb.egresearchgate.netresearchgate.net

Scope and Objectives of Academic Research on this compound and its Derivatives

The primary objective of academic research centered on this compound is its utilization as a versatile building block in organic synthesis. The scope of this research is broad and encompasses several key areas:

Development of Synthetic Methodologies: A major focus is on optimizing the synthesis of the title compound itself and exploring new, efficient pathways for its derivatization. This includes investigating various reaction conditions and catalysts to achieve high yields and purity in subsequent substitution reactions.

Creation of Molecular Libraries: By reacting the chloropropyl moiety with a diverse range of nucleophiles, researchers aim to generate libraries of novel 1,5-disubstituted tetrazoles. These libraries are essential for structure-activity relationship (SAR) studies.

Investigation of Physicochemical Properties: A key objective is to characterize the new derivatives fully. This involves studying their structural, electronic, and spectroscopic properties to understand how the newly introduced functional groups influence the tetrazole core.

Exploration of Potential Applications: While the initial research is synthetic in nature, the ultimate goal is often to identify potential applications for the newly created compounds. Given the history of tetrazoles, these derivatives are frequently evaluated in the context of medicinal chemistry (e.g., as potential enzyme inhibitors or receptor antagonists) and materials science. eurekaselect.combohrium.comnih.gov

In essence, this compound is a tool for molecular exploration, enabling chemists to construct and investigate new chemical entities with potentially valuable properties.

Synthetic Strategies for this compound: A Review

The chemical compound this compound is a member of the 1,5-disubstituted tetrazole class, a significant scaffold in medicinal and materials chemistry. The synthesis of this specific molecule and its analogues involves a variety of established and innovative chemical transformations, focusing on the construction of the tetrazole ring and the introduction of its substituents. Methodologies are continually being developed to improve yield, purity, regioselectivity, and sustainability.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloropropyl)-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALGHUJUPOTHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275218 | |

| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-34-5 | |

| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chloropropyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 3 Chloropropyl 1 Phenyl 1h 1,2,3,4 Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, providing definitive evidence of the molecular framework and connectivity.

1D NMR (¹H, ¹³C, ¹⁵N) for Basic Structural Information

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole, distinct signals are expected for the aromatic protons of the phenyl group and the aliphatic protons of the 3-chloropropyl chain. The phenyl group protons typically appear in the downfield region (δ 7.5-7.8 ppm), while the propyl chain protons are found in the upfield region (δ 2.3-3.8 ppm). The integration of these signals would confirm the presence of 5 aromatic protons and 6 aliphatic protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (ortho-H) | 7.75 - 7.70 | m | 2H |

| Phenyl (meta, para-H) | 7.65 - 7.50 | m | 3H |

| -CH₂-Cl | 3.75 | t | 2H |

| Tetrazole-CH₂- | 3.20 | t | 2H |

Multiplicity: t = triplet, p = pentet, m = multiplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this molecule would show signals for the six carbons of the phenyl ring, the three carbons of the chloropropyl side chain, and the single carbon of the tetrazole ring. The tetrazole carbon (C5) is expected to appear significantly downfield, often around δ 154-156 ppm.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole C5 | 155.0 |

| Phenyl C-ipso | 134.0 |

| Phenyl C-para | 131.5 |

| Phenyl C-meta | 130.0 |

| Phenyl C-ortho | 125.0 |

| -CH₂-Cl | 44.5 |

| -CH₂-CH₂-CH₂- | 31.0 |

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a valuable tool for probing the electronic structure of nitrogen-containing heterocycles like tetrazoles. The four nitrogen atoms of the tetrazole ring would each produce a distinct signal, with chemical shifts highly sensitive to their position and bonding within the ring. This technique can help differentiate between tetrazole isomers. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, specialized techniques or ¹⁵N-enriched samples are often required for signal acquisition.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a clear correlation pathway along the propyl chain, with the terminal -CH₂-Cl protons correlating with the central -CH₂- protons, which in turn would correlate with the Tetrazole-CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would unambiguously link the predicted proton signals of the chloropropyl chain and the phenyl ring to their corresponding carbon signals in the ¹³C spectrum.

A correlation from the protons of the Tetrazole-CH₂- group to the C5 carbon of the tetrazole ring, confirming the attachment of the propyl chain at position 5.

Correlations from the ortho-protons of the phenyl ring to the C5 carbon of the tetrazole, confirming the phenyl group's connection point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could reveal a spatial correlation between the ortho-protons of the phenyl ring and the protons of the Tetrazole-CH₂- group, providing information about the preferred conformation and the relative orientation of the phenyl and chloropropyl substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of their chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Predicted FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) |

| 1600 - 1580 | C=C stretch | Aromatic (Phenyl) |

| 1490 - 1450 | N=N, C=N stretch | Tetrazole Ring |

| 1250 - 1000 | Ring vibrations | Tetrazole Ring |

| 760 - 690 | C-H out-of-plane bend | Monosubstituted Phenyl |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often more effective for identifying non-polar bonds. For this compound, the symmetric stretching vibrations of the aromatic C=C bonds and the N=N bonds within the tetrazole ring would be expected to produce strong signals in the Raman spectrum, providing confirmatory data for the presence of these structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. It also reveals how the molecule fragments upon ionization, which offers valuable clues about its structure.

For this compound (C₁₀H₁₁ClN₄), the exact mass of the protonated molecular ion ([M+H]⁺) would be calculated and compared to the experimentally measured value, typically with an accuracy of less than 5 ppm.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's weakest bonds. Upon ionization, 1,5-disubstituted tetrazoles often undergo characteristic fragmentation pathways. nih.gov Key predicted fragmentation patterns for this molecule include:

Loss of Nitrogen: A very common fragmentation for tetrazoles is the extrusion of a stable dinitrogen molecule (N₂), resulting in a fragment ion with a mass loss of 28 Da.

Cleavage of the Propyl Chain: The C-C bonds of the alkyl chain can cleave. A prominent fragment could arise from the cleavage of the bond between the propyl chain and the tetrazole ring.

Formation of Phenyl-containing Fragments: Fragments corresponding to the phenyl cation (m/z 77) or phenyl azide (B81097) radical cation (m/z 119) are also plausible, resulting from the cleavage of the bond between the phenyl group and the tetrazole ring. nih.gov

By combining the precise mass measurement from HRMS with the structural insights from its fragmentation pattern, a high degree of confidence in the compound's identity can be achieved.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction is a powerful analytical technique that provides detailed information about the crystallographic structure of a material. It is employed in two primary modes: single-crystal XRD and powder XRD (PXRD).

While specific crystallographic data for this compound is not publicly available, analysis of a closely related analog, 5-chloro-1-phenyl-1H-tetrazole, provides a representative example of the data obtained from such an experiment. The study of this analog reveals critical structural parameters that are foundational to understanding the phenyltetrazole framework. researchgate.net

| Parameter | Value for 5-chloro-1-phenyl-1H-tetrazole |

|---|---|

| Chemical Formula | C₇H₅ClN₄ |

| Formula Weight | 180.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0428 (7) |

| b (Å) | 6.4150 (6) |

| c (Å) | 17.5804 (18) |

| β (°) | 96.160 (2) |

| Volume (ų) | 789.69 (13) |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is utilized for the analysis of polycrystalline materials. acs.org This technique is instrumental in identifying the crystalline phase of a bulk sample and can be used as a fingerprinting method for a specific compound. For this compound, PXRD is essential for quality control, ensuring batch-to-batch consistency, assessing sample purity by detecting crystalline impurities, and studying polymorphism. researchgate.net The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to the compound's crystalline form.

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic methods are fundamental for separating the components of a mixture, allowing for the isolation, identification, and quantification of a target compound. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

High-Performance Liquid Chromatography is the benchmark for assessing the purity and quantifying non-volatile and thermally labile compounds in research and pharmaceutical settings. wisdomlib.org A Reverse-Phase HPLC (RP-HPLC) method is typically suitable for analyzing phenyltetrazole derivatives. sielc.compensoft.net This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

For this compound, an RP-HPLC method would effectively separate the target compound from potential impurities, such as unreacted starting materials or by-products from the synthesis. The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the peak area from the chromatogram is proportional to its concentration, enabling accurate quantification. ijrpc.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) sielc.compensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV-Vis Detector at ~225-254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive tool for the identification and quantification of volatile and thermally stable compounds.

The GC component separates the compound from other volatile components in the mixture based on boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. whitman.edu The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. nih.gov

For this compound, the mass spectrum would exhibit several characteristic features:

Molecular Ion Peak (M⁺•): The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion peak, with an (M+2) peak that is approximately one-third the intensity of the M⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. fiveable.meucalgary.ca

Fragmentation: The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for related phenyltetrazole compounds include the loss of a nitrogen molecule (N₂) from the tetrazole ring and cleavage of the substituent groups. researchgate.netnih.gov Key fragments would include the phenyl cation (m/z 77), ions resulting from cleavage of the chloropropyl chain, and fragments related to the phenyltetrazole core. whitman.edunih.gov

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 222/224 | [M]⁺•, Molecular ion (C₁₀H₁₁ClN₄)⁺• |

| 194/196 | [M - N₂]⁺• |

| 145 | [M - C₃H₆Cl]⁺, (Phenyltetrazole)⁺ |

| 119 | [C₆H₅N₃]⁺• (Phenyl azide) or [C₆H₅NCO]⁺• (Phenyl isocyanate) nih.gov |

| 91 | [C₆H₅N]⁺• |

| 77 | [C₆H₅]⁺, (Phenyl cation) miamioh.edu |

Computational and Theoretical Chemistry Studies on 5 3 Chloropropyl 1 Phenyl 1h 1,2,3,4 Tetrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.netasianpubs.org By using functionals such as B3LYP combined with a suitable basis set (e.g., 6-31G*), the geometry of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole can be optimized to find its most stable, lowest-energy conformation.

The optimization would likely reveal that the phenyl and tetrazole rings are nearly planar, though not perfectly coplanar due to steric hindrance. The flexible 3-chloropropyl chain would adopt a staggered conformation to minimize steric strain. DFT calculations also provide key energetic information and optimized structural parameters. While specific experimental data for this molecule is unavailable, Table 1 presents a hypothetical but realistic set of optimized geometrical parameters based on studies of similar structures. asianpubs.orgmdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Description | Expected Value |

|---|---|---|

| C5-N1 Bond Length | Bond between tetrazole carbon and phenyl-substituted nitrogen | ~1.35 Å |

| N1-N2 Bond Length | Bond within the tetrazole ring | ~1.34 Å |

| C-Cl Bond Length | Bond in the chloropropyl side chain | ~1.80 Å |

| Tetrazole-Phenyl Dihedral Angle | Torsion angle between the two rings | 30-50° |

| Total Energy | Calculated ground state energy | Specific value in Hartrees |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. researchgate.net The map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the tetrazole ring due to their lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the phenyl ring and the alkyl chain. The region near the carbon atom bonded to the chlorine may also exhibit a positive potential due to the electron-withdrawing nature of the halogen.

Neutral Potential (Green): Generally found over the carbon framework of the phenyl ring and parts of the alkyl chain.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are crucial for predicting how a molecule will behave in a chemical reaction. youtube.comrsc.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this molecule, the HOMO is expected to be distributed across the π-systems of the phenyl and tetrazole rings, indicating that these are the most nucleophilic regions.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO would likely also be localized on the aromatic rings, representing the most electrophilic sites.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Description | Predicted Finding |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Localized on phenyl and tetrazole rings |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Localized on phenyl and tetrazole rings |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | Relatively small, indicating moderate reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The 3-chloropropyl side chain imparts significant conformational flexibility to the molecule. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of this chain. This is typically done by systematically rotating the single bonds and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the molecule in a solvent like water, MD can reveal:

The stability of different conformers at a given temperature.

The transitions between different conformational states.

How the flexible chloropropyl chain might fold back to interact with the aromatic rings.

The formation of intermolecular interactions, such as hydrogen bonds with solvent molecules.

For this compound, MD simulations would be crucial for understanding how its shape changes in a biological environment, which is a key factor in determining its potential as a drug candidate.

Reaction Pathway and Transition State Analysis for Synthetic Transformations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. The synthesis of 5-substituted-1H-tetrazoles often proceeds via a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.comscielo.br A common route to 1,5-disubstituted tetrazoles involves the reaction of a primary amine, an orthoformate, and an azide. organic-chemistry.org

Theoretical analysis of the synthetic pathway for this compound would involve:

Modeling the structures of reactants, intermediates, and products.

Locating the transition state (the highest energy point) along the reaction coordinate. acs.org

Calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. uc.ptmdpi.com

This analysis helps to understand the feasibility of a proposed synthetic route and can guide the optimization of reaction conditions.

In Silico Prediction of Potential Biological Target Interactions (e.g., Molecular Docking)

Given that tetrazole derivatives are prevalent in medicinal chemistry, predicting the potential biological targets of this compound is of significant interest. nih.govresearchgate.nettandfonline.com Molecular docking is an in silico technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. researchgate.netnih.gov

The docking process involves:

Generating a 3D model of the tetrazole derivative.

Identifying a potential protein target (e.g., enzymes like kinases, receptors, or MurB inhibitors, which are known targets for some tetrazoles). researchgate.netnih.gov

Placing the molecule into the protein's binding pocket in various orientations and conformations.

Calculating a "docking score" or binding affinity (typically in kcal/mol) for each pose, which estimates the strength of the interaction. nih.gov

A lower binding energy suggests a more stable complex and a higher potential for biological activity. The analysis also identifies key interactions, such as hydrogen bonds between the tetrazole's nitrogen atoms and amino acid residues in the protein's active site. nih.govtandfonline.com

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase Target

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interactions | Hydrogen bond between tetrazole N4 and a backbone NH of a valine residue |

| Hydrophobic interaction between the phenyl ring and a leucine (B10760876) residue | |

| Halogen bond involving the chlorine atom and an electron-rich residue |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

A comprehensive review of the scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling studies focused on this compound and its derivatives. However, the broader class of tetrazole derivatives has been the subject of numerous computational studies, providing a valuable framework for understanding the potential application of these methods to the target compound. QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in rational drug design, allowing for the prediction of a compound's efficacy and characteristics, thereby guiding the synthesis of more potent and specific analogues.

QSAR studies on various tetrazole-containing compounds have successfully identified key structural features and physicochemical parameters that govern their biological activities. For instance, in the development of antibacterial agents, QSAR models for 1,4-disubstituted tetrazol-5-ones and tetrazol-5-thiones have been established. nih.gov These models, developed using simple linear regression analysis, demonstrated a significant correlation between the calculated molecular descriptors and the minimum inhibitory concentration (MIC) against both Gram-negative and Gram-positive bacteria. nih.gov The cross-validated regression factors for E. coli and S. aureus were 0.953 and 0.986, respectively, indicating the high predictive power of the models. nih.gov

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to other classes of tetrazole derivatives. For a series of 5-(biphenyl-2-yl)-1H-tetrazole derivatives acting as angiotensin II receptor type 1 (AT1) antagonists, a 3D-QSAR model was developed that showed good predictive ability for both the training set and an external test set. nih.gov Such studies provide insights into the steric and electrostatic field requirements for optimal biological activity.

Furthermore, computational studies on 1-phenyl-1H-1,2,3-triazoles, a structurally related class of compounds, have utilized CoMFA and CoMSIA to elucidate the structural requirements for their antagonist activity at GABA receptors. nih.gov These models revealed the importance of specific substituents on the phenyl and triazole rings for high potency. nih.gov Molecular docking studies often complement QSAR analyses by providing a visual representation of the ligand-receptor interactions, further aiding in the design of novel compounds. nih.gov

While direct QSAR or QSPR data for this compound is not available, the established methodologies and findings from studies on other tetrazole derivatives provide a solid foundation for future research. Such studies would likely involve the synthesis of a series of derivatives with modifications to the phenyl ring, the chloropropyl side chain, and potentially the tetrazole ring itself. The biological activity of these compounds would then be determined, and a QSAR model would be developed to correlate structural features with activity. The insights gained from such a study could be pivotal in optimizing the therapeutic potential of this class of compounds.

The following table summarizes findings from QSAR studies on various tetrazole derivatives, illustrating the types of models and key findings that could be analogous in future studies of this compound derivatives.

| Tetrazole Derivative Class | Biological Activity | QSAR/QSPR Model Type | Key Findings/Descriptors | Reference |

| 1,4-disubstituted tetrazol-5-ones and 5-thiones | Antibacterial | Simple Linear Regression | Correlation between computed descriptors and MIC values. | nih.gov |

| 5-(biphenyl-2-yl)-1H-tetrazole derivatives | Angiotensin II receptor type 1 (AT1) antagonists | 3D-QSAR (CoMSIA) | Good predictivity for both training and external test sets. | nih.gov |

| 1-phenyl-1H-1,2,3-triazoles | GABA receptor antagonists | 3D-QSAR (CoMFA, CoMSIA) | Importance of electronegative and hydrophobic substituents for high potency. | nih.gov |

| 5-substituted 1H-tetrazoles | Anticonvulsant | Not specified | Phenyl and phenylmethyl tetrazoles showed significant anticonvulsant activity. | researchgate.net |

This table is intended to be illustrative of the application of QSAR to tetrazole compounds in general, in the absence of specific data for this compound.

Exploration of Biological Activities and Mechanistic Investigations of 5 3 Chloropropyl 1 Phenyl 1h 1,2,3,4 Tetrazole Derivatives in Vitro and in Silico Focus

Investigation of Biological Targets and Pathways

The therapeutic potential of tetrazole derivatives stems from their ability to interact with a wide array of biological macromolecules. The 1-phenyl-1H-tetrazole scaffold, in particular, has been a key component in the design of molecules targeting enzymes, receptors, and nucleic acids.

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

Derivatives of the core tetrazole structure have demonstrated significant inhibitory activity against various enzymes. A notable area of investigation is their effect on enzymes crucial for the survival of pathogenic organisms and the progression of metabolic diseases.

One study synthesized a series of pyrazoline derivatives containing a tetrazole moiety and evaluated their in vitro effect on the growth of Entamoeba histolytica, the protozoan parasite causing amoebiasis. Several of these compounds exhibited potent inhibitory activity, with IC₅₀ values in the low micromolar range, comparable to or even exceeding the efficacy of the standard drug, metronidazole. nih.gov

Table 1: In Vitro Anti-amoebic Activity of Tetrazole-embedded Pyrazoline Derivatives

| Compound | IC₅₀ (µM) on E. histolytica |

|---|---|

| 3a | 1.28 |

| 4a | 1.12 |

| 11a | 0.94 |

| 13a | 0.86 |

| 14a | 1.02 |

| Metronidazole (Standard) | 1.71 |

Data sourced from a study on the effect of tetrazole derivatives on the growth of the HM1: IMSS strain of Entamoeba histolytica. nih.gov

Furthermore, other tetrazole derivatives have been identified as potent inhibitors of enzymes involved in metabolic regulation. For instance, a compound bearing a 1H-tetrazole moiety showed remarkable inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, with an IC₅₀ value of 2.98 µM. nih.govresearchgate.net Additionally, various 5-substituted-1H-tetrazole derivatives have been found to be effective tyrosinase inhibitors, with the most potent compound showing an IC₅₀ value of 45 µM. ias.ac.inresearchgate.net

Receptor Binding Affinity Assays (In Vitro)

The structural features of 1,5-disubstituted tetrazoles make them suitable candidates for interacting with cellular receptors. Research has focused on their potential as antagonists for receptors involved in cancer and pain signaling, as well as modulators for neurotransmitter receptors.

A significant biological target for tetrazole derivatives is tubulin. nih.gov Several studies have shown that 1,5-diaryl substituted tetrazoles act as potent tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. nih.govrsc.orgnih.gov This interaction disrupts the formation of microtubules, which are essential for cell division, making these compounds promising antimitotic agents. nih.govnih.govmdpi.com The antiproliferative activity of these compounds often correlates strongly with their tubulin polymerization inhibition (TPI) values. mdpi.com

Derivatives have also been developed as antagonists for the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.govrsc.org These small molecules can disrupt the PD-1/PD-L1 interaction, which is a mechanism used by tumor cells to evade the immune system. nih.gov

Furthermore, structures related to the arylpiperazine class, which can be linked to the tetrazole core, have shown high affinity for serotonin (B10506) receptors. For example, compounds featuring a propyl linker attached to an arylpiperazine moiety—a structure analogous to the 3-chloropropyl side chain—have been screened for their affinity against the serotonin 5-HT₁ₐ receptor, exhibiting binding constants (Kᵢ) in the low nanomolar range. mdpi.comresearchgate.net

Interactions with Nucleic Acids (In Vitro)

While less common than enzyme or receptor targeting, the planar, aromatic nature of the 1-phenyl-1H-tetrazole moiety suggests potential interactions with nucleic acids. Research on structurally related phenyl-substituted azoles indicates they can engage in stacking interactions within the grooves of DNA and RNA.

Studies have shown that modified nucleosides containing 5-(1-phenyl-1H-1,2,3-triazol-4-yl) can be incorporated into oligonucleotides. These modifications lead to significant stabilization of DNA:RNA duplexes, attributed to efficient stacking properties of the phenyl-triazole moiety within the major groove of the duplex. Given the structural similarity, it is plausible that a 1-phenyl-1H-tetrazole group could confer similar stabilizing properties through analogous stacking interactions.

Cellular Mechanism of Action Studies (In Vitro Cell Line Investigations)

Investigating the effects of tetrazole derivatives on cultured cell lines provides crucial information about their mechanisms of action, including their influence on cell signaling and metabolic processes.

Impact on Cellular Signaling Pathways

By targeting key proteins like tubulin, tetrazole derivatives can profoundly impact cellular signaling pathways that regulate cell proliferation and survival. The disruption of microtubule dynamics is a potent trigger for cell cycle arrest and apoptosis (programmed cell death). nih.gov

In vitro studies on various cancer cell lines, including glioblastoma and lung cancer cells, have demonstrated that treatment with antitubulin tetrazole derivatives leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govrsc.orgnih.govnih.gov This arrest at the mitotic checkpoint is a direct consequence of a dysfunctional mitotic spindle. Prolonged mitotic arrest typically activates apoptotic signaling cascades, ultimately leading to cell death. rsc.orgnih.gov This mechanism is supported by observations of apoptosis induction through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3. nih.gov

The cytotoxic potential of tetrazole-containing compounds has been confirmed in various cell lines. For instance, a study on tetrazole-embedded pyrazoline derivatives performed cell viability tests on the human hepatocellular carcinoma cell line (HepG2) to assess their cytotoxicity. nih.gov

Table 2: Cytotoxicity of a Potent Tetrazole-Pyrazoline Derivative (Compound 13a)

| Cell Line | Parameter | Value |

|---|---|---|

| HepG2 (Human Liver Carcinoma) | IC₅₀ (µM) | >100 |

| E. histolytica | IC₅₀ (µM) | 0.86 |

| Safety Index (SI = IC₅₀ in HepG2 / IC₅₀ in E. histolytica) | >116.28 |

The high IC₅₀ value in the human cell line alongside the low IC₅₀ against the parasite indicates high selectivity. nih.gov

Effects on Cellular Metabolism

Tetrazole derivatives have been shown to directly interfere with key metabolic pathways, particularly glucose metabolism, which is often dysregulated in diseases like type 2 diabetes and cancer.

A significant finding is the ability of certain tetrazole-containing compounds to inhibit hepatic glucose production. nih.gov In vitro studies using rat hepatocytes have shown that these compounds can inhibit glucose output. This effect is attributed to the inhibition of fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway. nih.govnih.gov One tetrazole-bearing derivative was identified as a potent allosteric inhibitor of FBPase. nih.gov

The connection of the tetrazole chemical family to metabolic assessment is also highlighted by the widespread use of dimethyl thiazolyl diphenyl tetrazolium salt (MTT) in cell biology. The MTT assay measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases, thus assessing cellular respiratory activity.

Analysis of Gene and Protein Expression Profiles (In Vitro)

The influence of 1,5-disubstituted tetrazole derivatives on gene and protein expression has been a subject of investigation in the context of their anticancer properties. In vitro studies have provided insights into the molecular changes induced by these compounds in cancer cell lines.

One study focusing on 1,5-diaryl substituted 1,2,3,4-tetrazoles as antiproliferative agents examined their effects on cell cycle regulatory proteins in HeLa cells. The investigation revealed that these compounds can modulate the expression of key proteins involved in the G2/M phase of the cell cycle. Specifically, treatment of HeLa cells with active tetrazole derivatives led to alterations in the levels of cyclin B, phosphorylated cdc2 (at Tyr15), and cdc25c, suggesting a mechanism of action that involves cell cycle arrest at the G2/M checkpoint. nih.gov

Another research effort centered on novel tetrazole derivatives of dianisidine as potential anticancer agents targeting the Bcl-2 apoptosis regulator. Western blot analysis in this study demonstrated a significant decrease in the expression of the anti-apoptotic protein Bcl-2 in cancer cells upon treatment with the synthesized compounds. This downregulation of Bcl-2 is a strong indicator of the induction of apoptosis, or programmed cell death, as a key mechanism of the observed anticancer activity. nih.gov

These findings, while not providing a complete gene or protein expression profile, offer valuable snapshots of the molecular pathways affected by these tetrazole derivatives and underscore their potential to modulate critical cellular processes in cancer cells.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole

The biological activity of 1,5-disubstituted tetrazole derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the therapeutic potential of these compounds.

Identification of Key Pharmacophoric Features

Through extensive research on various 1,5-disubstituted tetrazole derivatives, several key pharmacophoric features have been identified that are essential for their biological activities. The tetrazole ring itself is a critical component, often acting as a bioisostere for a carboxylic acid or an amide group, which can enhance metabolic stability and binding to biological targets. nih.govpnrjournal.com

For antimicrobial activity, the nature of the substituents at both the N-1 and C-5 positions of the tetrazole ring plays a significant role. For instance, in a series of pyrazole-linked tetrazole derivatives, the presence of electron-withdrawing groups on the phenyl ring was found to be more potent than electron-donating groups. pnrjournal.com The position of these substituents is also important, with the para position often being more favorable than the ortho or meta positions. pnrjournal.com

In the context of anticancer activity, SAR analysis of 1,5-diaryl substituted tetrazoles revealed that compounds with a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring exhibited the highest antiproliferative activity. nih.gov This suggests that the presence of an ethoxy group on a phenyl ring is a key feature for potent anticancer effects in this class of compounds.

Design and Synthesis of SAR-Driven Libraries

The insights gained from SAR studies have guided the rational design and synthesis of libraries of 1,5-disubstituted tetrazole derivatives with the aim of optimizing their biological activities. By systematically modifying the substituents at the N-1 and C-5 positions, researchers have been able to explore the chemical space around the tetrazole scaffold and identify compounds with improved potency and selectivity.

One common synthetic strategy involves the [3+2] cycloaddition reaction between nitriles and azides, which is a versatile method for the preparation of 5-substituted 1H-tetrazoles. acs.org Subsequent N-alkylation or N-arylation allows for the introduction of a wide variety of substituents at the N-1 position. Another powerful approach is the Ugi four-component reaction (Ugi-4CR), which enables the rapid assembly of complex 1,5-disubstituted tetrazoles from simple starting materials in a single step. researchgate.net

These synthetic methodologies, coupled with the knowledge derived from SAR studies, have facilitated the creation of diverse libraries of tetrazole derivatives for screening against various biological targets, leading to the discovery of novel antimicrobial and anticancer agents. acs.orgresearchgate.net

Exploration of Antimicrobial and Antifungal Activities: Mechanistic Investigations (In Vitro)

Derivatives of 1,5-disubstituted tetrazoles have demonstrated significant promise as antimicrobial and antifungal agents. In vitro studies have been instrumental in elucidating their spectrum of activity and the underlying mechanisms of action.

The antimicrobial efficacy of these compounds has been evaluated against a range of pathogenic bacteria and fungi. For instance, certain tetrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.govpnrjournal.com The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. One study on novel imide-tetrazole hybrids identified DNA topoisomerase IV and gyrase in Staphylococcus aureus as potential targets. mdpi.com These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

In the realm of antifungal activity, tetrazole derivatives have been found to be effective against various Candida species and other pathogenic fungi. acs.orgnih.gov The proposed mechanism of action for some of these antifungal tetrazoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. acs.org Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

Below is a data table summarizing the in vitro antimicrobial and antifungal activities of selected 1,5-disubstituted tetrazole derivatives.

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Imide-tetrazole hybrids | Staphylococcus aureus | 0.8 | Inhibition of DNA topoisomerase IV and gyrase | mdpi.com |

| (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives | Candida spp. | <0.008 - 4 | Inhibition of lanosterol 14α-demethylase (CYP51) | acs.org |

| N-substituted alkylbenzimidazole derivatives attached to tetrazole | Escherichia coli | Good activity (qualitative) | Not specified | pnrjournal.compnrjournal.com |

| N-substituted alkylbenzimidazole derivatives attached to tetrazole | Staphylococcus aureus | Good activity (qualitative) | Not specified | pnrjournal.compnrjournal.com |

| Chromone-tetrazoles | Candida albicans | Fungistatic effect | Not specified | mdpi.com |

Investigation of Anticancer Potential: Mechanistic Focus (In Vitro Cell Line Studies)

The anticancer potential of 1,5-disubstituted tetrazole derivatives has been extensively investigated in various human cancer cell lines. These in vitro studies have not only demonstrated the cytotoxic effects of these compounds but have also shed light on their mechanisms of action at the cellular and molecular levels.

A wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer, have been shown to be susceptible to the antiproliferative effects of tetrazole derivatives. nih.govresearchgate.netajgreenchem.com The potency of these compounds is often in the nanomolar to low micromolar range, highlighting their potential as effective anticancer agents.

Mechanistic studies have revealed that these compounds can induce cancer cell death through various pathways. One prominent mechanism is the induction of apoptosis. As mentioned earlier, some derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death. nih.gov Other studies have demonstrated that active tetrazole derivatives can cause cell cycle arrest, particularly at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins. nih.gov

Furthermore, some 1,5-diaryl substituted tetrazoles have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis.

The following data table summarizes the in vitro anticancer activity of selected 1,5-disubstituted tetrazole derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 1,5-diaryl substituted 1,2,3,4-tetrazoles | HeLa (Cervical Cancer) | Low nM range | Inhibition of tubulin polymerization, G2/M cell cycle arrest, induction of apoptosis | nih.gov |

| 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives | Leukemia cell lines | Significant activity at 10⁻⁵ M | Not specified | nih.gov |

| Tetrazole linked benzochromene derivatives | MCF-7 (Breast Cancer), Caco-2 (Colon Cancer), HeLa (Cervical Cancer), SKBR-3 (Breast Cancer) | 15-33 µM | Predicted to modulate P-glycoprotein | ajgreenchem.com |

| N-((1-Cyclohexyl-1H-tetrazol-5-yl)(3-(cyclopropylmethoxy)-4-(difluoromethoxy) phenyl)methyl) aniline (B41778) derivatives | NCI-60 panel | Varies across cell lines | Not specified | researchgate.net |

| Tetrazole derivatives of dianisidine | HTB-140 (Melanoma), A549 (Lung Cancer), HeLa (Cervical Cancer), SW620 (Colon Cancer) | Selective cytotoxicity against cancer cells | Induction of apoptosis via Bcl-2 downregulation | nih.gov |

Applications and Material Science Perspectives for 5 3 Chloropropyl 1 Phenyl 1h 1,2,3,4 Tetrazole and Its Derivatives

Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis

The true synthetic value of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole lies in its capacity to act as a versatile building block for more complex molecular architectures. beilstein-journals.orgrug.nl The tetrazole ring itself is known for its high metabolic stability and is often used as a bioisostere for carboxylic acids in drug design. mdpi.commdpi.comlifechemicals.com The primary reactive site for synthetic elaboration is the terminal chlorine atom on the propyl side chain. This alkyl chloride group is a proficient leaving group, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for the introduction of a diverse range of functional groups, enabling the synthesis of a library of derivatives. nih.govnih.gov For instance, reaction with amines can yield various amino-tetrazoles, while reaction with thiols can produce thioether derivatives. The stable 1-phenyl-tetrazole core generally remains intact under these conditions, serving as a constant structural motif upon which molecular diversity can be built. mdpi.com Multicomponent reactions (MCRs) also represent a powerful strategy for rapidly generating complex molecules from simple tetrazole-based building blocks. beilstein-journals.orgrug.nl

Table 1: Potential Synthetic Transformations of this compound

| Reactant (Nucleophile) | Resulting Functional Group | Potential Derivative Class |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | Tertiary Amine (-CH₂-NR₂) | Amino-tetrazoles |

| Azide (B81097) Ion (N₃⁻) | Azide (-CH₂-N₃) | Azido-tetrazoles |

| Thiols (RSH) | Thioether (-CH₂-SR) | Thioether-tetrazoles |

| Hydroxide Ion (OH⁻) | Alcohol (-CH₂-OH) | Hydroxy-tetrazoles |

| Cyanide Ion (CN⁻) | Nitrile (-CH₂-CN) | Cyano-alkyl-tetrazoles |

| Carboxylates (RCOO⁻) | Ester (-CH₂-OOCR) | Ester-tetrazoles |

Applications in Agrochemical Development (e.g., Herbicides, Fungicides, Plant Growth Regulators)

Tetrazole derivatives have garnered attention in the agricultural sector for their potential biological activities. mdpi.comresearchgate.net The structural features of this compound and its derivatives make them interesting candidates for the development of new agrochemicals.

Fungicides: The five-membered nitrogen-containing ring is a common feature in many commercial fungicides. Research has shown that various tetrazole derivatives exhibit significant antifungal properties against a range of plant pathogens. nih.govnih.govjournalajocs.com The mechanism of action for azole fungicides often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Derivatives synthesized from the subject compound could be screened for activity against economically important fungi like Fusarium species, Aspergillus niger, and Colletotrichum coccodes. nih.gov

Herbicides: While less common than their fungicidal applications, certain nitrogen-rich heterocyclic compounds have shown herbicidal activity. The development of novel herbicides is crucial for managing weed resistance. Derivatives of this compound could be explored for their ability to inhibit plant-specific enzymes or disrupt essential physiological processes.

Plant Growth Regulators (PGRs): Some tetrazole compounds have been identified as having roles in regulating plant growth. mdpi.comlifechemicals.com PGRs are used to modify plant growth in various ways, such as controlling height, promoting branching, or delaying flowering. The derivatives of the title compound could be investigated for their influence on key plant hormonal pathways, potentially leading to new tools for crop management.

Table 2: Examples of Tetrazole Derivatives with Agrochemical Potential

| Derivative Type | Potential Agrochemical Application | Target Organism/Process | Reference |

|---|---|---|---|

| 2,5-disubstituted tetrazoles with benzoxazole moiety | Fungicide | Colletotrichum coccodes, Candida albicans | nih.gov |

| Tetrazoles with pyrrolidine scaffold | Fungicide | Candida albicans | nih.gov |

| General Tetrazole Derivatives | Plant Growth Regulator | Various plant physiological processes | mdpi.comlifechemicals.com |

| Tetrazole-containing 1,2,3-thiadiazoles | Pesticide Development | General pesticide screening | nih.gov |

Role as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The tetrazole ring is an excellent ligand for coordination with metal ions due to the presence of four nitrogen atoms with available lone pairs of electrons. mdpi.comlifechemicals.com The 1-phenyl-1H-1,2,3,4-tetrazole moiety can act as a monodentate or bidentate ligand, coordinating to metal centers through its nitrogen atoms to form stable metal complexes. scielo.brnih.govarkat-usa.org

The specific substituents on the tetrazole ring, such as the 1-phenyl and 5-(3-chloropropyl) groups, can influence the electronic properties and steric hindrance of the ligand, thereby tuning the properties of the resulting metal complex. rsc.org This tunability is crucial for designing catalysts with specific activities and selectivities.

These tetrazole-metal complexes have shown promise in catalysis. For example, cobalt (II) and nickel (II) complexes with tetrazole-carboxylate ligands have been shown to be catalytically active in oxidation reactions. scielo.br Copper (I) complexes with 1-phenyl-1H-tetrazole-5-thiol have also been studied for their catalytic oxidative coupling capabilities. jlu.edu.cnresearchgate.net The synthesis of coordination polymers and metal-organic frameworks (MOFs) using tetrazole-based ligands is another area of active research, with potential applications in gas storage and separation. rsc.org

Table 3: Tetrazole-Based Ligands in Coordination Chemistry and Catalysis

| Metal Ion | Tetrazole Ligand Type | Application | Reference |

|---|---|---|---|

| Co(II), Ni(II) | Tetrazole-carboxylate | Catalyst for oxidative coupling | scielo.br |

| Cu(I) | 5-(allylthio)-1-phenyl-1H-tetrazole | π-Complex formation | lnu.edu.ua |

| Mn(II) | 5-(2-pyridyl)tetrazolato | Formation of tetrazole-containing complexes | arkat-usa.org |

| Zn(II), Fe(II), Cu(II) | N-cycloalkyl-substituted tetrazoles | Energetic coordination compounds | rsc.org |

| Co(II), Zn(II), Cd(II) | 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Coordination polymers | rsc.org |

Integration into Functional Materials (e.g., Polymers, Energetic Materials)

The high nitrogen content and thermal stability of the tetrazole ring make it an attractive component for functional materials, particularly energetic materials and specialized polymers. mdpi.comnih.gov

Energetic Materials: Tetrazole-based compounds are a significant class of nitrogen-rich energetic materials. researchgate.netrsc.org Their high positive enthalpy of formation leads to the release of a large amount of energy and nitrogen gas upon decomposition, a desirable characteristic for explosives and propellants. mdpi.comnih.gov The introduction of the this compound moiety into larger molecules or polymers could be a strategy to enhance their energetic properties while maintaining reasonable stability. scilit.comtandfonline.com

Polymers: The chloropropyl group on this compound serves as a reactive handle for polymerization or for grafting onto existing polymer backbones. nih.gov For example, it could be used to create monomers for polymerization techniques like thiol-ene polymerization. conicet.gov.ar Incorporating tetrazole units into polymer chains can impart unique properties, such as enhanced thermal stability or the ability to coordinate metal ions. Tetrazole-functionalized polymers have been investigated for applications such as ion-solvating polymer electrolytes for water electrolysis and as materials for CO2 capture. lifechemicals.comchemrxiv.org

Table 4: Properties of Representative Tetrazole-Based Energetic Compounds

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Hydroxylammonium salt of a furazan-tetrazole | 1.84 | 9323 | 38.3 | nih.gov |

| Hydrazinium salt of a furazan-tetrazole | 1.74 | 9094 | 32.2 | nih.gov |

| A triazole-tetrazole derivative (N3-3) | - | 9341 | - | rsc.org |

Development as Analytical Reagents or Probes

The unique electronic and structural properties of the tetrazole ring have been leveraged in the design of specialized analytical reagents and fluorescent probes. nih.govchemrxiv.org By chemically modifying the this compound scaffold, it is possible to create molecules that can selectively detect and signal the presence of specific ions or biomolecules.

For example, the chloropropyl side chain can be functionalized by attaching a fluorophore. The interaction of the tetrazole ring or another part of the molecule with a target analyte could then induce a change in the fluorescence signal (e.g., "turn-on" or ratiometric response), allowing for sensitive detection. Tetrazole-based probes have been successfully developed for detecting biologically relevant species such as peroxynitrite and for imaging cancer biomarkers like annexin A2 in living cells. nih.govchemrxiv.org This approach combines the principles of organic synthesis and analytical chemistry to create powerful tools for research and diagnostics. nih.gov

Table 5: Examples of Tetrazole-Based Analytical Probes

| Probe Type | Target Analyte | Sensing Mechanism | Application | Reference |

|---|---|---|---|---|

| Tetrazole with alkyne handle | Annexin A2 (Cancer Biomarker) | Affinity-based proteome profiling | Cancer cell imaging and labeling | nih.gov |

| Esterified tetrazole carboxylic acid | Peroxynitrite (ONOO⁻) | Reversible, ratiometric fluorescence | Sensing in living cells | chemrxiv.org |

| Tetrazole-based inhibitors | Protein Arginine Deiminases (PADs) | Enzyme inhibition | Probing enzyme function in disease | nih.gov |

Future Directions and Emerging Research Avenues for 5 3 Chloropropyl 1 Phenyl 1h 1,2,3,4 Tetrazole

Advancements in Asymmetric and Enantioselective Synthesis of Analogues

While the parent structure of 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole is achiral, future research could focus on the asymmetric and enantioselective synthesis of analogues. Introducing chirality, for instance, by modifying the 3-chloropropyl side chain, could lead to derivatives with specific stereoselective interactions with biological targets.

Current asymmetric synthesis methodologies, though not applied directly to this specific compound, offer a roadmap. Strategies such as transition-metal-catalyzed asymmetric reduction of imines, enamines, or N-heteroaromatics are powerful tools for creating chiral heterocycles like tetrahydroisoquinolines. mdpi.com Similar principles could be adapted to synthesize chiral precursors for tetrazole analogues. For example, the synthesis could involve chiral building blocks where stereocenters are introduced prior to the formation of the tetrazole ring. Isocyanide-based multicomponent reactions have also shown promise in the asymmetric synthesis of tetrazole derivatives, providing a potential route to generate libraries of chiral compounds for evaluation. nih.govacs.org The development of novel chiral catalysts, including organocatalysts or iron-based chiral auxiliaries, could enable precise control over the stereochemistry of new analogues, yielding optically pure compounds for detailed biological investigation. iupac.org

Exploration of Photoinduced and Electrocatalytic Transformations

The photochemistry of tetrazoles is a rich and complex field, offering significant potential for synthetic applications. doaj.orgnih.gov Photolysis of tetrazole derivatives often leads to the cleavage of the heterocyclic ring through the extrusion of molecular nitrogen (N₂). researchgate.netmdpi.com This process can generate highly reactive intermediates, such as nitrilimines, which can be trapped or undergo further reactions to form a variety of other compounds. mdpi.comnih.gov For 1-phenyl substituted tetrazoles, UV-induced photochemistry can lead to different fragmentation pathways depending on the substituent at the C-5 position. nih.govmdpi.com

Future research on this compound could explore its photoinduced transformations. Irradiating the compound could lead to the formation of novel heterocyclic systems through intramolecular reactions involving the chloropropyl chain. The introduction of a thioether substituent at the C-5 position in other tetrazoles has been shown to facilitate photoinduced denitrogenation under mild conditions, a strategy that could be adapted to create new derivatives of the target compound for photochemical studies. nih.gov Furthermore, tetrazoles have been investigated as versatile probes in photoaffinity labeling and bioconjugation chemistry, suggesting that derivatives could be developed for applications in chemical biology. nih.gov The area of electrocatalytic transformations of tetrazoles remains largely unexplored and represents a nascent field for investigation, potentially offering new synthetic pathways under mild conditions.

Advanced Mechanistic Elucidation of Bioactivities and Target Validation (In Vitro)

The 1,5-disubstituted tetrazole scaffold is present in numerous compounds with a wide array of biological activities. mdpi.comnih.gov Analogues have been identified as potent antiproliferative agents that inhibit tubulin polymerization, acting on the colchicine (B1669291) binding site. nih.govnih.gov Other derivatives have been investigated as non-covalent caspase-1 inhibitors for inflammatory diseases, monoamine neurotransmitter reuptake inhibitors, and Kv1.5 potassium channel blockers. nih.govrug.nlnih.gov Given this precedent, this compound and its future derivatives are prime candidates for biological screening.

Advanced in vitro studies are crucial for elucidating potential bioactivities and identifying molecular targets. A primary step would involve screening the compound and its analogues against a panel of human cancer cell lines to assess antiproliferative activity. nih.govcentralasianstudies.org For promising candidates, mechanism-of-action studies would follow, such as tubulin polymerization assays, cell cycle analysis, and immunofluorescence experiments to confirm interaction with microtubule dynamics. nih.gov If other activities are suspected, specific enzyme inhibition assays or receptor binding assays would be necessary. rug.nlnih.gov

Target validation can be further supported by computational methods. Molecular docking studies can predict the binding modes of the compounds with their putative protein targets, helping to explain structure-activity relationships. nih.govnih.gov This computational insight, combined with rigorous in vitro experimental validation, provides a powerful approach to discover and optimize novel bioactive compounds based on this scaffold. scienceopen.com

| Tetrazole Analogue Class | Investigated Biological Activity | Example In Vitro Assay | Potential Molecular Target |

| 1,5-Diaryl Tetrazoles | Antiproliferative / Anticancer | Tubulin Polymerization Assay | Tubulin (Colchicine Site) nih.govnih.gov |

| 1,5-Disubstituted α-Amino Tetrazoles | Anti-inflammatory | Caspase-1 Inhibition Assay | Caspase-1 rug.nl |

| 1,5-Disubstituted Tetrazoles | Neurotransmitter Reuptake Inhibition | Radioligand Binding Assays | Dopamine/Serotonin (B10506) Transporters nih.gov |

| Phenylsulfonyl Tetrazoles | Antifungal | Fungal Growth Inhibition Assay | Fungal Cell Wall Components nih.gov |

| 1,5-Diaryl Tetrazoles | Anti-inflammatory | COX-1/COX-2 Inhibition Assays | Cyclooxygenase (COX) Enzymes nih.gov |

Integration into Supramolecular Chemistry and Nanotechnology

The tetrazole ring, with its four nitrogen atoms, is an excellent coordinating ligand for metal ions, making it a valuable building block in supramolecular chemistry and materials science. researchgate.netlifechemicals.com This functionality opens the door for integrating this compound into more complex architectures such as metal-organic frameworks (MOFs). The chloropropyl side chain could be further functionalized to introduce additional coordination sites, allowing for the creation of novel multi-dimensional polymers with potential applications in gas storage or catalysis. lifechemicals.com

In the realm of nanotechnology, nanomaterials have emerged as highly efficient catalysts for the synthesis of tetrazole derivatives. nih.govresearchgate.netrsc.org Various nanocatalysts, including those based on magnetic nanoparticles, copper, carbon, and zinc oxide, offer green, efficient, and recyclable routes for tetrazole synthesis. amerigoscientific.com Future work could leverage these nanostructured catalytic systems to synthesize derivatives of this compound. nih.gov Furthermore, the tetrazole moiety itself could be used to functionalize the surface of nanomaterials, creating hybrid materials with tailored properties for applications in sensing, catalysis, or drug delivery.

Development of High-Throughput Screening Methodologies for Novel Derivatives

The structural core of this compound is well-suited for the creation of compound libraries for high-throughput screening (HTS). acs.org The reactive chloropropyl group allows for facile diversification, enabling the synthesis of a large number of derivatives by reaction with various nucleophiles (e.g., amines, thiols, alcohols). This "library-to-library" approach, where products of one reaction become substrates for the next, can rapidly generate chemical diversity. acs.org

The development of robust HTS assays is essential to screen these libraries for biological activity. nih.gov Depending on the therapeutic area of interest, these could be biochemical assays (e.g., kinase inhibition) or cell-based assays (e.g., measuring cytotoxicity or reporter gene activation). enamine.net Compound collections are typically screened in 384-well or 1536-well microplate formats to identify initial "hits." stanford.edu These hits are then subjected to further dose-response experiments to confirm their activity and assess their potency and selectivity. nih.gov The combination of combinatorial library synthesis based on the this compound scaffold and advanced HTS methodologies provides a powerful engine for the discovery of novel drug candidates. beilstein-journals.orgthermofisher.com

Q & A

Q. What are the established synthetic routes for 5-(3-chloropropyl)-1-phenyl-1H-1,2,3,4-tetrazole, and how are key intermediates characterized?

- Methodological Answer : The compound can be synthesized via cycloaddition of nitriles with sodium azide. A typical procedure involves reacting 3-chloropropyl phenyl nitrile with sodium azide (3:1 molar ratio) in dimethylformamide (DMF) at 50–80°C for 6–12 hours, catalyzed by immobilized AlCl₃ on γ-Al₂O₃ . Key intermediates, such as the nitrile precursor, are characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm C≡N stretching (~2240 cm⁻¹) and nuclear magnetic resonance (¹H NMR) to verify aromatic protons (δ 7.2–7.8 ppm) and chloropropyl chain signals (δ 1.8–3.6 ppm) . Purification involves recrystallization from ethanol/water mixtures, monitored by thin-layer chromatography (TLC) with toluene:ethyl acetate (8:2) as the mobile phase .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Assign peaks by comparing experimental shifts to theoretical predictions. For example, the tetrazole ring protons appear as a singlet at δ 8.1–8.3 ppm, while the chloropropyl chain shows triplet signals at δ 3.4–3.6 ppm (CH₂Cl) and δ 1.6–1.9 ppm (central CH₂) .

- IR : Confirm tetrazole ring formation via N–H stretching (~3400 cm⁻¹) and C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 251.08) and isotopic patterns consistent with chlorine .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing the yield of this compound under green chemistry conditions?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:

- Variables : Temperature (50–100°C), catalyst loading (5–20 wt%), solvent polarity (DMF vs. PEG-400), and reaction time (4–24 hours) .

- Optimization : Use response surface methodology (RSM) to identify interactions. For example, higher catalyst loading (15 wt%) in PEG-400 at 70°C maximizes yield (85–90%) while minimizing waste .

- Green Metrics : Calculate E-factors (mass of waste per product mass) and atom economy to compare solvent/catalyst systems .

Q. How can computational chemistry methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Compare calculated NMR chemical shifts (via GIAO method) and IR vibrational frequencies with experimental data to validate structural assignments .

- Example : If experimental ¹H NMR shows unexpected splitting in the tetrazole region, DFT can simulate spin-spin coupling to determine if conformational isomers exist .

Q. What methodologies are appropriate for evaluating the biological activity of this compound in pharmacological models?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

- In Vivo Models : For neuroactivity studies, administer the compound intraperitoneally (1–10 mg/kg) in rodent models and monitor behavioral changes (e.g., locomotor activity) over 14-day chronic exposure .

- Metabolic Stability : Use liver microsome assays to assess cytochrome P450-mediated degradation, with LC-MS quantification of parent compound and metabolites .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures from conflicting studies (e.g., catalyst-free vs. AlCl₃-catalyzed routes) while controlling moisture levels and reaction atmosphere .

- Side Reaction Analysis : Use GC-MS to detect byproducts (e.g., unreacted nitrile or tetrazole dimers) that may reduce yield .